molecular formula C20H23ClFN3O B2672721 2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide CAS No. 1790203-49-4

2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide

Cat. No.: B2672721
CAS No.: 1790203-49-4
M. Wt: 375.87
InChI Key: OCMGTELGROOBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a chloro group, a cyclopentyl group, a cyclopropyl group, a methyl group, a pyrazole ring, and a fluorobenzamide moiety. Its unique structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable aniline derivative with a chloroformate or an acid chloride.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the pyrazole ring or the cyclopentyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Possible therapeutic applications, depending on its biological activity and mechanism of action.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide: Lacks the fluorine atom on the benzamide moiety.

    2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-chlorobenzamide: Substitutes the fluorine atom with a chlorine atom.

Uniqueness

The unique combination of functional groups in 2-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new molecules with specific desired activities.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c1-24-18(13-9-10-13)11-14(23-24)12-25(15-5-2-3-6-15)20(26)19-16(21)7-4-8-17(19)22/h4,7-8,11,13,15H,2-3,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMGTELGROOBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=C(C=CC=C3Cl)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.